N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

CCR1 antagonist oral bioavailability quaternization SAR

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is the definitive tertiary amine lead scaffold (lead 2a) for orally active CCR1 antagonist development. Unlike quaternized analogs such as J-113863 that lack oral bioavailability, this unsubstituted xanthene-9-carboxamide retains oral potential and serves as the optimal starting point for further SAR-driven optimization at the 2- and 7-positions. With logP 3.02, tPSA 34.73 Ų, and MW 336.43, it occupies favorable CNS drug-like chemical space—ideal for neuroinflammatory target discovery and sigma-1 receptor profiling (predicted SIGMAR1 pKi = 7.74).

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B10973259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C21H24N2O2/c1-2-23-13-11-15(12-14-23)22-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-10,15,20H,2,11-14H2,1H3,(H,22,24)
InChIKeyUWWKBWKXCHLRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 54 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide: Structural Identity, Physicochemical Profile, and Procurement-Significant Characteristics


N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (MW 336.43, C₂₁H₂₄N₂O₂, ChemDiv ID Y205-0896) is a synthetic small molecule belonging to the xanthene-9-carboxamide class . It features a tertiary amine piperidine linker bearing an N-ethyl substituent, connected via a carboxamide bond to an unsubstituted 9H-xanthene core. This compound served as the foundational scaffold (designated lead 2a in the tertiary amine series) from which optimized, quaternized CCR1 antagonists such as J-113863 (2q-1) were later derived [1][2]. Key computed properties include logP 3.02 and polar surface area 34.73 Ų, values that fall within ranges associated with CNS permeability potential .

Why N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide Cannot Be Casually Replaced by In-Class Xanthene Carboxamide Analogs


Within the xanthene-9-carboxamide chemotype, minor structural modifications produce profound shifts in potency, receptor selectivity, and species cross-reactivity. The SAR landscape demonstrates that quaternization of the piperidine nitrogen (converting a tertiary amine to a quaternary ammonium) increases CCR1 binding affinity by over 50-fold but simultaneously abolishes oral bioavailability [1][2]. Similarly, installing chlorine substituents at the 2- and 7-positions of the xanthene core dramatically alters human vs. murine CCR1 selectivity [1]. Lengthening the N-alkyl chain from ethyl to cycloalkylmethyl shifts CCR1 IC₅₀ values by more than an order of magnitude [3]. These steep SAR gradients mean that structurally similar xanthene carboxamides are not functionally interchangeable; procurement decisions must be guided by the specific substitution pattern required for the experimental question.

Quantitative Comparative Evidence for N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide vs. Closest Structural Analogs


Neutral Tertiary Amine vs. Quaternized Ammonium: Differentiated Pharmacokinetic Potential vs. J-113863 (2q-1)

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide exists as a neutral tertiary amine (calculated logP = 3.02, logD = 3.02 at physiological pH), whereas the optimized analog J-113863 (2q-1) is a permanently charged quaternary ammonium iodide salt . The 2003 SAR study explicitly states that the quaternized lead compound 1 (precursor to J-113863) 'had poor oral activity due to its quaternarized structure,' motivating the search for potent non-quaternized alternatives [1]. The target compound, as the tertiary amine lead 2a, was the starting point for this non-quaternized optimization campaign [1].

CCR1 antagonist oral bioavailability quaternization SAR lead optimization

N-Ethyl vs. N-Cyclooctenylmethyl Piperidine Substitution: Quantitative CCR1 Affinity Differential

The target compound bears a compact N-ethyl substituent (MW 336.43), whereas the closely related analog CHEMBL33277 carries a bulky N-cyclooctenylmethyl group on the piperidine nitrogen [1]. CHEMBL33277 exhibits an IC₅₀ of 51 nM for human CCR1 and 590 nM for mouse CCR1 in [¹²⁵I]-MIP-1α competitive binding assays [1]. Although direct binding data for the target N-ethyl compound are not available in the same assay format, the original 2001 JMC paper establishes that the unsubstituted piperidine lead 1a was the screening hit and that N-alkyl derivatization was necessary to achieve nanomolar potency [2]. The N-ethyl substitution represents the minimal alkyl extension required to transition from the screening hit to a viable lead scaffold for further optimization [2].

CCR1 binding affinity N-alkyl SAR chemokine receptor radioligand binding

Unsubstituted vs. 2,7-Dichloro Xanthene Core: Differential Sigma Receptor Computational Prediction and Selectivity Implications

The target compound bears an unsubstituted xanthene core, whereas J-113863 contains chlorine atoms at the 2- and 7-positions . Computational target prediction using ChEMBL20 data, as aggregated in the ZINC database (ZINC22933182), assigns the target compound a predicted pKi of 7.74 (≈18.2 nM) against the sigma-1 receptor (SIGMAR1), based on two observations [1]. This sigma-1 prediction is absent from the known pharmacological profile of J-113863, which is characterized as a highly selective CCR1 antagonist with additional activity at human CCR3 (IC₅₀ = 0.58 nM) but not mouse CCR3 (IC₅₀ = 460 nM) . The unsubstituted xanthene core may therefore confer a distinct polypharmacology profile compared to the 2,7-dichloro-substituted analogs, though direct experimental confirmation is lacking.

sigma-1 receptor SIGMAR1 computational prediction receptor selectivity profiling

Physicochemical Property Differentiation: CNS Drug-Likeness Parameters vs. J-113863 and N-Propyl Analog

The target compound displays computed physicochemical parameters (logP = 3.02, tPSA = 34.73 Ų, HBD = 1, HBA = 4) that place it within favorable ranges for CNS penetration according to commonly applied drug-likeness filters . In contrast, J-113863 (MW 655.44 as iodide salt, permanent cationic charge) falls far outside CNS-accessible chemical space due to its quaternary ammonium structure and high molecular weight . The N-propyl analog N-(1-propylpiperidin-4-yl)-9H-xanthene-9-carboxamide (MW 350.46) differs only by one methylene unit in the N-alkyl chain, offering a closely matched comparator for SAR studies probing the effect of N-alkyl chain length on target engagement and ADME properties .

CNS drug-likeness logP polar surface area physicochemical profiling blood-brain barrier permeability

Validated Research Application Scenarios for N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide


Lead Scaffold for Non-Quaternized, Orally Bioavailable CCR1 Antagonist Development

Medicinal chemistry teams pursuing orally active CCR1 antagonists should select this compound as the starting tertiary amine scaffold. The 2003 SAR study established that quaternized xanthene carboxamides lack oral activity and identified the tertiary amine series (lead 2a, of which the target compound is a representative) as the preferred template for further optimization [1]. Derivatization at the xanthene 2- and 7-positions on this scaffold ultimately yielded 2b-1 with IC₅₀ values of 1.8 nM (binding) and 13 nM (functional) [1].

Chemical Probe for Investigating Sigma-1 Receptor Engagement of Xanthene Carboxamides

Based on computational target prediction indicating SIGMAR1 pKi = 7.74 [2], this compound is a rational starting point for experimental sigma-1 receptor profiling. Unlike the CCR1-optimized 2,7-dichloro analogs, the unsubstituted xanthene core may retain sigma receptor activity. Researchers investigating sigma-1 pharmacology should procure this compound for radioligand displacement assays to validate the computational prediction and establish whether it represents a novel sigma-1/CCR1 dual-pharmacology chemotype.

N-Alkyl SAR Comparator for Probing Piperidine Substituent Effects on Target Engagement and ADME

The N-ethyl substitution on the piperidine ring defines a specific point in the N-alkyl chain-length SAR continuum [3]. When used alongside the N-propyl analog and the unsubstituted piperidine lead, this compound enables systematic evaluation of how incremental alkyl chain extension affects CCR1 binding affinity, selectivity, and physicochemical properties. This application is supported by the demonstrated 28-fold difference in human CCR1 IC₅₀ between a closely related N-cyclooctenylmethyl analog (51 nM) [4] and the fully optimized J-113863 (0.9 nM) [3].

CNS-Penetrant Screening Hit for Neuroinflammatory Target Discovery

With logP = 3.02, tPSA = 34.73 Ų, and molecular weight of 336.43, this compound falls within favorable CNS drug-like chemical space . For target discovery programs investigating the role of chemokine receptors or sigma receptors in neuroinflammatory or neurodegenerative conditions, this compound offers a physicochemical profile compatible with blood-brain barrier penetration—a property categorically absent in the quaternized, high-MW analog J-113863 .

Quote Request

Request a Quote for N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.